molecular formula C21H25ClN2O5S B11356992 1-[(2-chlorobenzyl)sulfonyl]-N-(2,4-dimethoxyphenyl)piperidine-4-carboxamide

1-[(2-chlorobenzyl)sulfonyl]-N-(2,4-dimethoxyphenyl)piperidine-4-carboxamide

Cat. No.: B11356992
M. Wt: 453.0 g/mol
InChI Key: RAAOPUMNEWOMBU-UHFFFAOYSA-N
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Description

1-[(2-Chlorophenyl)methanesulfonyl]-N-(2,4-dimethoxyphenyl)piperidine-4-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a piperidine ring, a carboxamide group, and distinct substituents such as the 2-chlorophenyl and 2,4-dimethoxyphenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-chlorophenyl)methanesulfonyl]-N-(2,4-dimethoxyphenyl)piperidine-4-carboxamide typically involves multiple steps, including the formation of the piperidine ring, introduction of the carboxamide group, and attachment of the 2-chlorophenyl and 2,4-dimethoxyphenyl substituents. Common synthetic routes may involve:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Carboxamide Group: This step often involves the reaction of an amine with a carboxylic acid derivative.

    Attachment of Substituents: The 2-chlorophenyl and 2,4-dimethoxyphenyl groups can be introduced through substitution reactions using suitable reagents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-[(2-Chlorophenyl)methanesulfonyl]-N-(2,4-dimethoxyphenyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carboxamide to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halides, sulfonates, and organometallic compounds can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

1-[(2-Chlorophenyl)methanesulfonyl]-N-(2,4-dimethoxyphenyl)piperidine-4-carboxamide has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-[(2-chlorophenyl)methanesulfonyl]-N-(2,4-dimethoxyphenyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(2-Chlorophenyl)methanesulfonyl]-N-(2-methoxyphenyl)piperidine-4-carboxamide
  • 1-[(2-Chlorophenyl)methanesulfonyl]-N-(4-methoxyphenyl)piperidine-4-carboxamide
  • 1-[(2-Chlorophenyl)methanesulfonyl]-N-(2,4-dichlorophenyl)piperidine-4-carboxamide

Uniqueness

1-[(2-Chlorophenyl)methanesulfonyl]-N-(2,4-dimethoxyphenyl)piperidine-4-carboxamide is unique due to the presence of both 2-chlorophenyl and 2,4-dimethoxyphenyl groups, which can impart distinct chemical and biological properties. These substituents can influence the compound’s reactivity, binding affinity, and overall activity in various applications.

Properties

Molecular Formula

C21H25ClN2O5S

Molecular Weight

453.0 g/mol

IUPAC Name

1-[(2-chlorophenyl)methylsulfonyl]-N-(2,4-dimethoxyphenyl)piperidine-4-carboxamide

InChI

InChI=1S/C21H25ClN2O5S/c1-28-17-7-8-19(20(13-17)29-2)23-21(25)15-9-11-24(12-10-15)30(26,27)14-16-5-3-4-6-18(16)22/h3-8,13,15H,9-12,14H2,1-2H3,(H,23,25)

InChI Key

RAAOPUMNEWOMBU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3Cl)OC

Origin of Product

United States

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